Methyl 4-aminopyrimidine-2-carboxylate

Description

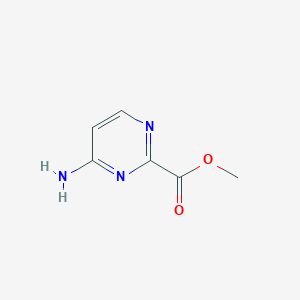

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQRUDYLXHRTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516749 | |

| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71470-40-1 | |

| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-aminopyrimidine-2-carboxylate" fundamental properties

An In-depth Technical Guide to Methyl 4-aminopyrimidine-2-carboxylate

Abstract

Methyl 4-aminopyrimidine-2-carboxylate (CAS No: 71469-93-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyrimidine core substituted with a nucleophilic amino group and an electrophilic methyl ester, renders it a versatile synthon for the construction of complex molecular entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery. We delve into its physicochemical characteristics, present a detailed, field-proven synthesis protocol, and explore its derivatization potential. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important intermediate.

Chemical Identity and Physicochemical Properties

Methyl 4-aminopyrimidine-2-carboxylate is an organic compound that typically appears as a white to light yellow crystalline powder.[1] Its identity is well-established through various identifiers and its properties have been characterized by multiple suppliers and databases.

Systematic Nomenclature and Identifiers:

-

IUPAC Name: methyl 4-aminopyrimidine-2-carboxylate

-

CAS Number: 71469-93-7[2]

-

Molecular Formula: C₇H₇N₃O₂

-

Molecular Weight: 165.15 g/mol

-

InChIKey: UHQBEPLJMLYFNQ-UHFFFAOYSA-N

Structural Representation:

Caption: Chemical Structure of Methyl 4-aminopyrimidine-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 129-130 °C | [3] |

| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| Flash Point | 155.6 ± 22.3 °C | [3] |

| Refractive Index | 1.571 | [3] |

| pKa (Predicted) | 4.35 ± 0.10 | [4] |

| XLogP3 | 0.4 | [3] |

Synthesis and Purification

The synthesis of Methyl 4-aminopyrimidine-2-carboxylate is critical for its availability as a research chemical and pharmaceutical intermediate. One common and efficient laboratory-scale method involves the reduction of an azide precursor. This approach is favored for its high yield and clean conversion.

Synthetic Pathway: Catalytic Hydrogenation

The synthesis can be achieved via the catalytic hydrogenation of Methyl 4-azidopyrimidine-2-carboxylate. The azide group is selectively reduced to an amine under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. This reaction is typically clean, with nitrogen gas as the only significant byproduct.

Caption: Workflow for the Synthesis of Methyl 4-aminopyrimidine-2-carboxylate.

Experimental Protocol: Synthesis from Methyl 4-azidopyrimidine-2-carboxylate

This protocol is based on established chemical literature for the reduction of aromatic azides.[5]

-

Reactor Setup: To a suitable pressure vessel, add Methyl 4-azidopyrimidine-2-carboxylate (1.0 eq).

-

Solvent Addition: Add methanol (approx. 10-15 mL per gram of starting material) to fully dissolve the starting material.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (approx. 10% by weight of the starting material).

-

Causality Insight: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation. It provides a surface for the adsorption of hydrogen gas and the azide, facilitating the reductive transformation to an amine.

-

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 4 bars with hydrogen.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5] Rinse the pad with additional methanol to ensure complete recovery of the product.

-

Self-Validating System: The use of a Celite pad is a standard and reliable method to separate the heterogeneous Pd/C catalyst from the reaction mixture, ensuring a product free of metal contamination.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting material is often of high purity (reported as a yellow powder with ~90% yield) and may be used directly or further purified by recrystallization if necessary.[5]

Chemical Reactivity and Derivatization

The synthetic utility of Methyl 4-aminopyrimidine-2-carboxylate stems from the distinct reactivity of its three key functional domains: the nucleophilic amino group, the electrophilic methyl ester, and the aromatic pyrimidine ring.

-

Amino Group (-NH₂): As the primary reaction site, the 4-amino group is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and condensation reactions. This allows for the introduction of a wide variety of side chains and functional groups, which is a cornerstone of analog synthesis in drug discovery.

-

Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using standard peptide coupling reagents like HATU or EDC), providing another key vector for structural elaboration.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring decrease its electron density, making it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the exocyclic functional groups.

Caption: Reactivity Map Showing Key Derivatization Pathways.

Applications in Drug Discovery and Materials Science

Methyl 4-aminopyrimidine-2-carboxylate is not just a laboratory curiosity; it is a commercially significant intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

-

Pharmaceutical Intermediate: It serves as a core structural component for numerous drug candidates. Its role as a key intermediate for APIs targeting the central nervous system has been highlighted.[1] It is specifically noted as an intermediate in the production of Suzetrigine and VX-548, underscoring its relevance in modern pharmaceutical manufacturing.[3][5]

-

Medicinal Chemistry Research: The 2-aminopyrimidine scaffold is a known "zinc-binding group" (ZBG) used to target metalloenzymes.[6] This makes the parent molecule and its derivatives valuable tools for designing novel enzyme inhibitors, particularly in the development of new antibacterial agents targeting pathways absent in mammals.[6]

-

Material Science and Agrochemicals: Beyond pharmaceuticals, the unique electronic properties conferred by the pyrimidine ring and its functional groups suggest potential applications in the development of novel organic electronic materials.[1] Its structural motifs are also found in some classes of pesticides, indicating broader utility in the chemical industry.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation (H315, H319).[7] Some aggregated GHS data also indicates potential for being harmful or toxic if swallowed (H302, H301) and may cause respiratory irritation (H335).[8]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in a dark place, sealed from moisture.[4]

Conclusion

Methyl 4-aminopyrimidine-2-carboxylate is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its strategic importance is primarily centered in the pharmaceutical industry, where its versatile reactivity allows it to serve as a foundational building block for complex APIs. The continued exploration of its derivatization chemistry promises to yield novel compounds with significant potential in both medicine and material science. This guide provides the core technical knowledge required for scientists and researchers to effectively and safely utilize this compound in their work.

References

-

Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innopharmchem.com. [Link]

-

Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human. (n.d.). Hznature.com. [Link]

-

Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 5. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 4-aminopyridine-2-carboxylate 97% | CAS: 71469-93-7 | AChemBlock [achemblock.com]

"Methyl 4-aminopyrimidine-2-carboxylate" CAS 71469-93-7 properties

The compound can also serve as an intermediate for synthesizing pesticides, including insecticides and fungicides. [1]Structural modification allows for the development of new agrochemicals with tailored activity profiles. [1]

Representative Experimental Protocol: N-Acetylation

To illustrate the practical use of this compound's reactivity, the following section details a standard protocol for the N-acetylation of the amino group. This procedure is a self-validating system; successful reaction can be easily monitored by techniques like TLC (disappearance of starting material) and confirmed by spectroscopic analysis (e.g., NMR, IR).

Objective: To demonstrate the nucleophilicity of the 4-amino group via a robust and high-yielding acetylation reaction.

Caption: Step-by-step workflow for a typical N-acetylation reaction.

Methodology

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate). Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq).

-

Reaction Conditions: Cool the flask in an ice-water bath to 0°C with continuous stirring.

-

Electrophile Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a syringe. Ensure the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl (aq)), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Hexanes) or by column chromatography on silica gel to yield the pure N-acetylated product.

Safety and Handling

Proper handling of Methyl 4-aminopyrimidine-2-carboxylate is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][7][8] |

| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed | [7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |

Recommended Safety Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Avoid breathing dust, fumes, or vapors. [4]Prevent contact with skin and eyes. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a dry, cool, and dark place. [5][8]Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [9]

Conclusion

Methyl 4-aminopyrimidine-2-carboxylate is more than just a chemical compound; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable building block in the development of pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of its handling requirements and chemical behavior, as outlined in this guide, is the foundation for leveraging its full synthetic potential.

References

-

Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 . PubChem. [Link]

-

Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate . Medium. [Link]

-

Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 . PubChem. [Link]

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-aminopyridine-2-carboxylate 97% | CAS: 71469-93-7 | AChemBlock [achemblock.com]

- 5. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [sigmaaldrich.com]

- 6. methyl 4-aminopicolinate | Pharmaceutical Intermediate | 71469-93-7 - PHMO [phmo.com]

- 7. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of Methyl 4-aminopyrimidine-2-carboxylate: Melting Point and Solubility

Abstract

Methyl 4-aminopyrimidine-2-carboxylate (CAS No: 71469-93-7) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical sector for the development of Active Pharmaceutical Ingredients (APIs).[1] Its utility in drug discovery and process chemistry necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of two such critical parameters: melting point and solubility. We consolidate and critically evaluate publicly available data, which reveals significant discrepancies, underscoring the necessity for empirical verification. Furthermore, this guide presents standardized, field-proven protocols for the accurate determination of these properties, designed to ensure reproducibility and reliability in a research and development setting. The insights and methodologies detailed herein are intended to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively handle and utilize this versatile chemical building block.

Introduction: The Significance of Physicochemical Properties in Synthesis and Development

Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrimidine core, an amino group, and a methyl ester functional group.[1][2] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, including those targeting the central nervous system.[1] Before this compound can be effectively utilized in a multi-step synthesis or formulated into a drug product, its fundamental physical characteristics must be precisely defined.

The melting point and solubility are not mere data points; they are critical indicators of a compound's identity, purity, and behavior in various chemical environments.

-

Melting Point is a robust indicator of purity. A sharp, defined melting range is characteristic of a pure substance, whereas a broad and depressed range often signifies the presence of impurities. In drug development, melting point also influences the thermodynamic properties that can affect a drug's absorption and bioavailability.[3][4]

-

Solubility dictates the choice of solvents for reactions, purification (e.g., crystallization), and formulation. For a potential API, aqueous solubility is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, directly impacting its therapeutic efficacy.[5][6]

This guide provides a detailed examination of these two properties for Methyl 4-aminopyrimidine-2-carboxylate, offering both a survey of existing data and the practical methodologies for its verification.

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[7] For drug development professionals, the melting point is one of the first and most reliable physical properties measured, serving as a guidepost for purity and potential bioavailability.[4]

Reported Values for Methyl 4-aminopyrimidine-2-carboxylate

A review of chemical supplier and database information reveals notable inconsistencies in the reported melting point for this compound. This highlights the critical importance of performing an independent measurement on any new batch of the material.

| Reported Melting Point Range (°C) | Source(s) |

| 129 - 130 | Echemi, NINGBO INNO PHARMCHEM CO.,LTD.[1][8] |

| 131.0 - 135.0 | Tokyo Chemical Industry |

| 183 | CymitQuimica[9] |

Note: A similarly named compound, Methyl 4-aminopyrazine -2-carboxylate, has a reported melting point of 150-155 °C.[10] Care must be taken to not confuse these distinct chemical entities.

The significant variation in these values may stem from different polymorphic forms of the compound or varying levels of purity in the samples tested.

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a common and accurate method in research laboratories. The principle relies on heating a small sample in a capillary tube at a controlled rate.[11]

Methodology:

-

Sample Preparation:

-

Ensure the sample of Methyl 4-aminopyrimidine-2-carboxylate is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[12]

-

Obtain a glass capillary tube, sealed at one end.

-

-

Capillary Loading:

-

Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid down to the sealed end.[13]

-

Repeat until a packed column of 2-3 mm in height is achieved. An insufficient sample may be difficult to observe, while too much sample can lead to a broad melting range due to thermal gradients.

-

-

Measurement:

-

Place the loaded capillary into the sample holder of the melting point apparatus.

-

Rapid Approximation (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting temperature. This saves time during the precise measurement.[13]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Accurate Determination: Insert a new capillary with a fresh sample. Set a slow, controlled heating rate of 1-2 °C per minute. This slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

For trustworthy results, repeat the accurate determination with at least two more samples. Consistent results validate the measured range.

-

Workflow for Melting Point Determination

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The guiding principle is often "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[14] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Methyl 4-aminopyrimidine-2-carboxylate, the presence of a polar amino group and a hydrogen-bond-accepting ester and pyrimidine ring suggests potential solubility in polar solvents.

Reported Qualitative Solubility Data

As with melting point, the reported solubility data for Methyl 4-aminopyrimidine-2-carboxylate shows contradictions, particularly concerning its behavior in water.

| Solvent | Reported Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Very Soluble | Echemi[8] |

| Methanol | Soluble / Moderately Soluble | Echemi, NINGBO INNO PHARMCHEM CO.,LTD.[1][8] |

| Ethanol | Moderately Soluble | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Glacial Acetic Acid | Sparingly Soluble | Echemi[8] |

| Chloroform | Very Slightly Soluble | Echemi[8] |

| Water | Practically Insoluble | Echemi[8] |

| Water | Soluble | CymitQuimica[9] |

The stark contrast in reported water solubility ("practically insoluble" versus "soluble") is a significant finding that necessitates careful experimental validation by any researcher using this compound, as this property is paramount for many biological and chemical applications.

Standardized Protocol for Qualitative Solubility Assessment

This protocol provides a systematic way to assess solubility in various solvents, which can help classify the compound and guide solvent selection for synthesis and purification.[15] A common threshold for "soluble" in such tests is the dissolution of approximately 10-30 mg of solute in 1 mL of solvent.[16]

Methodology:

-

Preparation:

-

Label a series of small, clean, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Dichloromethane, 5% aq. HCl, 5% aq. NaOH).

-

Accurately weigh approximately 20 mg of Methyl 4-aminopyrimidine-2-carboxylate into each test tube.

-

-

Solvent Addition and Mixing:

-

Observation and Classification:

-

Observe the mixture against a contrasting background.

-

Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Influence of pH (for aqueous systems):

-

The presence of a basic amino group and a potentially hydrolyzable ester group means pH can significantly influence aqueous solubility.

-

Testing in 5% HCl can determine if the compound forms a more soluble ammonium salt.

-

Testing in 5% NaOH can determine if the compound reacts (e.g., hydrolysis) or deprotonates to form a more soluble species.

-

-

Record Keeping:

-

Systematically record all observations in a laboratory notebook, creating a solubility profile for the specific batch of the compound being tested.

-

Workflow for Qualitative Solubility Testing

Conclusion and Recommendations

The physicochemical properties of Methyl 4-aminopyrimidine-2-carboxylate are fundamental to its application in research and development. This guide has established that while it is a well-known synthetic intermediate, there are significant discrepancies in the publicly available data for its melting point and solubility.

-

Melting Point: Reported values range from 129 °C to 183 °C. This wide variance strongly suggests that the melting point should be used as a primary quality control check for every new batch of material to confirm identity and assess purity.

-

Solubility: The compound is generally soluble in polar organic solvents like DMF and methanol. However, its solubility in water is contested, with sources claiming it is both "soluble" and "practically insoluble." This is a critical parameter that must be determined empirically before undertaking aqueous reactions or formulation studies.

Core Recommendation for Practitioners: Given the inconsistencies in the literature, it is imperative that researchers, scientists, and drug development professionals do not rely solely on database values. The first step upon receiving a new supply of Methyl 4-aminopyrimidine-2-carboxylate should be the in-house experimental determination of its melting point and solubility profile using the standardized protocols detailed in this guide. This due diligence ensures the reliability of subsequent experimental work, from synthetic process optimization to the early stages of drug formulation.

References

-

University of Calgary. (n.d.). Melting Point Determination. Available at: [Link]

-

Online Chemistry Lab. (2024). Solubility test for Organic Compounds. Available at: [Link]

-

University of Babylon. (2021). Experiment (1) determination of melting points. Available at: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Available at: [Link]

-

University of Arizona. (2009). An interesting relationship between drug absorption and melting point. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

ResearchGate. (2025). An interesting relationship between drug absorption and melting point | Request PDF. Available at: [Link]

-

Community College of Rhode Island. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

-

Hubei Amarvel Biotech Co., Ltd. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Available at: [Link]

-

PubMed Central. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Available at: [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. jmpas.com [jmpas.com]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. echemi.com [echemi.com]

- 9. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

Methyl 4-Aminopyrimidine-2-Carboxylate: A Strategic Guide to Initial Biological Screening for Novel Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Its prevalence in nature, most notably as a fundamental component of nucleic acids, has rendered it a "privileged scaffold" in the eyes of drug discovery scientists. The inherent ability of the pyrimidine ring's nitrogen atoms to engage in crucial hydrogen bonding and dipole-dipole interactions allows for potent and selective engagement with a diverse array of biological targets.[1] Within this esteemed class of heterocycles, 2-aminopyrimidine derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet promising starting point for novel therapeutic development: Methyl 4-aminopyrimidine-2-carboxylate . While direct biological screening data for this exact molecule is not extensively published, its structural motifs suggest a high probability of interesting biological activity. This document, therefore, serves as a technical whitepaper outlining a logical, efficient, and scientifically rigorous initial biological screening cascade designed to uncover the therapeutic potential of this compound and its future analogs. The methodologies and strategic rationale presented herein are grounded in established principles of drug discovery and draw from the wealth of knowledge surrounding the broader class of aminopyrimidine-based agents.

The Compound of Interest: Physicochemical Properties and Rationale for Screening

Methyl 4-aminopyrimidine-2-carboxylate is an organic compound featuring a pyridine ring substituted with both an amino group and a methyl ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.[3][4] Its primary utility to date has been as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][5]

| Property | Value | Source |

| Molecular Formula | C7H8N2O2 | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | ~129-130°C | [3] |

| Solubility | Moderately soluble in methanol and ethanol | [3] |

The decision to subject Methyl 4-aminopyrimidine-2-carboxylate to a comprehensive biological screening campaign is predicated on the well-documented activities of structurally related aminopyrimidine derivatives. For instance, the 2-aminopyrimidine moiety is a key pharmacophore in several approved anticancer drugs, including the tyrosine kinase inhibitor Imatinib.[2][7] Furthermore, various aminopyrimidine derivatives have shown potent activity against a range of other targets, including but not limited to β-glucuronidase, Aurora kinases, and various microbial enzymes.[8][9] This precedent strongly suggests that Methyl 4-aminopyrimidine-2-carboxylate could serve as a valuable starting point for the development of novel therapeutics.

A Tiered Approach to Initial Biological Screening: From Broad Cytotoxicity to Target Deconvolution

A logical and cost-effective screening strategy begins with broad, cell-based assays to identify general bioactivity, followed by more focused assays to elucidate the mechanism of action and identify specific molecular targets. The following proposed workflow is designed to maximize the information obtained from a limited initial supply of the compound.

Figure 1: A tiered approach to the initial biological screening of Methyl 4-aminopyrimidine-2-carboxylate.

Tier 1: General Cytotoxicity Screening

The initial step is to assess the compound's general effect on cell viability across a panel of cancer cell lines. This provides a broad indication of potential anticancer activity and helps prioritize cell lines for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231 breast cancer, HT-29 colorectal adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare a serial dilution of Methyl 4-aminopyrimidine-2-carboxylate in DMSO and then dilute further in cell culture medium. Add the compound to the cells at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| MDA-MB-231 | 15.2 | 0.8 |

| HT-29 | 25.8 | 1.2 |

| U-937 | > 100 | 0.5 |

This hypothetical data suggests moderate cytotoxic activity against breast and colorectal cancer cell lines, warranting further investigation.

Tier 2: Broad Kinase Panel Profiling

Given the prevalence of aminopyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a logical next step to identify potential molecular targets.[7] This can be performed as a fee-for-service by numerous contract research organizations (CROs).

Experimental Workflow: Kinase Panel Screening

Figure 2: Workflow for broad kinase panel profiling.

Hypothetical Screening Results:

| Kinase Target | % Inhibition at 10 µM |

| Aurora Kinase A | 85% |

| Aurora Kinase B | 78% |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 65% |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 52% |

This hypothetical data points towards potential activity against Aurora kinases and other key cancer-related kinases.

Tier 3: Target Validation and Mechanistic Assays

The "hits" from the kinase panel screen must be validated through dose-response assays to confirm their potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents: Prepare a reaction mixture containing the purified kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: Add serial dilutions of Methyl 4-aminopyrimidine-2-carboxylate to the reaction mixture.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and therefore to the kinase activity. Calculate the IC50 value for the inhibition of each kinase.

Hypothetical IC50 Values:

| Kinase Target | Compound IC50 (µM) |

| Aurora Kinase A | 0.5 |

| Aurora Kinase B | 1.2 |

| VEGFR2 | 5.8 |

| PDGFR | 8.1 |

This hypothetical data confirms potent activity against Aurora Kinase A and moderate activity against Aurora Kinase B.

Future Directions and the Path to Lead Optimization

The initial screening cascade outlined above provides a robust framework for the preliminary biological evaluation of Methyl 4-aminopyrimidine-2-carboxylate. Positive results, such as those hypothetically presented, would pave the way for a more in-depth investigation, including:

-

Cellular Target Engagement Assays: To confirm that the compound interacts with the identified kinase targets within a cellular context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs of Methyl 4-aminopyrimidine-2-carboxylate to improve potency and selectivity.[11]

-

In Vivo Efficacy Studies: Testing promising analogs in animal models of cancer to assess their therapeutic potential.[9]

-

ADME/Tox Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.[12]

Conclusion

Methyl 4-aminopyrimidine-2-carboxylate represents a promising, yet underexplored, starting point for the discovery of novel therapeutics. Its structural relationship to a class of compounds with a proven track record of diverse and potent biological activities provides a strong rationale for its investigation. The systematic and tiered screening approach detailed in this guide offers a scientifically sound and resource-efficient strategy to unlock the potential of this and other novel chemical entities. By progressing from broad phenotypic screens to specific target-based assays, researchers can efficiently navigate the early stages of the drug discovery process and lay the groundwork for the development of the next generation of innovative medicines.

References

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. (2023). ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). National Center for Biotechnology Information. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. [Link]

-

Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PubMed. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (2019). Molecules. [Link]

-

Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Chemical Synthesis and Pharmaceutical Intermediates. [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]

- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Elucidating the Potential Mechanisms of Action for Methyl 4-aminopyrimidine-2-carboxylate

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Methyl 4-aminopyrimidine-2-carboxylate, as a member of this class, represents a molecule of significant interest for drug discovery and development. While its direct biological targets are not yet extensively characterized in public literature, its structure suggests several plausible mechanisms of action. This guide provides a comprehensive framework for researchers to systematically investigate these potential mechanisms. We will move beyond a simple listing of possibilities to detail the causal logic behind experimental choices, presenting self-validating protocols and workflows designed to deliver unambiguous, actionable insights into the compound's function at a molecular and cellular level. The primary hypotheses explored herein are Protein Kinase Inhibition , Cyclooxygenase (COX) Inhibition , and Dihydrofolate Reductase (DHFR) Inhibition , reflecting the most prominent activities of related aminopyrimidine analogs.[3][4][5]

Introduction: The Pyrimidine Scaffold and the Subject Molecule

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil in nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical development.[6] Marketed drugs incorporating this scaffold act through diverse mechanisms, from tyrosine kinase inhibition in oncology (e.g., Imatinib) to DNA synthesis inhibition in virology.[3]

Methyl 4-aminopyrimidine-2-carboxylate (PubChem CID: 3759117) is an organic compound featuring the characteristic 4-amino-pyrimidine core functionalized with a methyl carboxylate group at the 2-position.[7][8] While often cited as a key intermediate in the synthesis of more complex molecules,[9][10][11] its structural motifs—a hydrogen bond-donating amino group and a hydrogen bond-accepting pyridine-like nitrogen—are classic pharmacophoric features for interaction with enzyme active sites, particularly the ATP-binding pocket of protein kinases.[12][13] This guide outlines a logical, multi-pronged strategy to de-orphan this compound and uncover its primary mechanism(s) of action.

Figure 1: A high-level workflow for elucidating the mechanism of action.

Primary Hypothesis: Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[14] The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, enabling competitive inhibition of a wide range of kinases, including EGFR, CDKs, and Bcr-Abl.[6][12][13]

Rationale

Many potent kinase inhibitors feature a substituted aminopyrimidine core.[15] This structure facilitates critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that anchors the inhibitor. Given the structural similarity of Methyl 4-aminopyrimidine-2-carboxylate to these known inhibitors, it is highly probable that it engages with one or more protein kinases.

Experimental Validation Workflow

A tiered approach is recommended. We begin with a broad, unbiased screen to identify potential kinase targets and then proceed to more focused biochemical and cellular assays to validate these initial hits and confirm target engagement in a physiological context.

Figure 2: Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols

Principle: To rapidly assess the selectivity of the compound by screening it at a single high concentration against a large, representative panel of human protein kinases. This is a discovery-phase assay to identify potential targets for further study. Services like Reaction Biology's Kinase Panel Screening or AssayQuant's KinSight™ provide comprehensive panels.[16][17]

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-aminopyrimidine-2-carboxylate in 100% DMSO.

-

Assay Concentration: The compound is typically screened at 1 µM and/or 10 µM.

-

Kinase Panel: Select a comprehensive panel (e.g., >400 kinases) covering all major families of the human kinome.

-

Assay Format: The specific format depends on the service provider but is typically a radiometric (³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a specific substrate by each kinase.

-

Execution: The compound is incubated with each kinase, its substrate, and ATP.

-

Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration.

Principle: CETSA is a powerful biophysical method for verifying target engagement in an intact cellular environment.[18][19] The binding of a ligand (the drug) to its target protein often increases the protein's thermal stability.[20] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[21]

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line identified as sensitive in initial phenotypic screens) to ~80% confluency.

-

Compound Treatment: Treat cells with either Methyl 4-aminopyrimidine-2-carboxylate (e.g., at 10x the biochemical IC50) or a DMSO vehicle control for 1-2 hours.

-

Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.[22]

-

Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target kinase using Western Blotting or ELISA with a specific antibody.

-

Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the DMSO control indicates target stabilization and therefore, direct binding in the cell.

Figure 3: The core principle of the Cellular Thermal Shift Assay (CETSA).

Secondary Hypotheses: COX and DHFR Inhibition

While kinase inhibition is a strong primary hypothesis, the versatility of the pyrimidine scaffold necessitates the exploration of other well-documented mechanisms.[1][23]

Cyclooxygenase (COX) Inhibition

Rationale: Certain pyrimidine derivatives are known to possess anti-inflammatory properties, sometimes superior to conventional NSAIDs.[2] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] An initial phenotypic screen revealing anti-inflammatory or specific analgesic properties would strongly support this hypothesis.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Principle: This is a colorimetric or fluorometric enzyme assay that measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[4] Inhibition of the enzyme reduces the rate of substrate conversion, which is detected by a change in absorbance or fluorescence.

-

Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]

-

Procedure:

-

In a 96-well plate, pre-incubate the compound across a range of concentrations with either COX-1 or COX-2 enzyme in a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the oxidation of the probe over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value for each isoform.

-

A high COX-2/COX-1 IC50 ratio indicates desirable selectivity.

-

Dihydrofolate Reductase (DHFR) Inhibition

Rationale: The pyrimidine ring is a bioisostere of the pteridine ring found in folic acid. As such, pyrimidine-based compounds can act as antifolates, inhibiting DHFR. This enzyme is critical for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. DHFR inhibition is a clinically validated anticancer and antimicrobial strategy.[4]

Experimental Protocol: In Vitro DHFR Inhibition Assay

-

Principle: This is a spectrophotometric assay that follows the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which uses NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

-

Materials: Purified recombinant human DHFR, DHF, and NADPH.

-

Procedure:

-

In a UV-transparent 96-well plate, combine the compound (at various concentrations), DHFR enzyme, and NADPH in a suitable buffer.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader.

-

Calculate the initial reaction velocity for each concentration and determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative In Vitro Cytotoxicity Data for Pyrimidine Derivatives (Note: These are illustrative values based on literature for related compounds to demonstrate data presentation format.)[4]

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrazolo[3,4-d]pyrimidine | LoVo (Colon) | 0.08 - 15.4 |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 0.15 - 25.8 |

| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.02 - 1.5 |

Table 2: Representative In Vitro Enzyme Inhibition Data (Note: Illustrative values to demonstrate data presentation.)[5][24]

| Target Enzyme | Compound Class | IC50 Value |

| p38α MAPK | Thiazolo[3,2-a]pyrimidine | ~8.5 µM |

| COX-2 | Pyrimidine Derivative | Comparable to Meloxicam |

| PIM-1 Kinase | 4,6-diethoxypyrimidine | Varies |

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of Methyl 4-aminopyrimidine-2-carboxylate. By starting with broad, unbiased screening and systematically progressing through biochemical and cellular validation assays, researchers can confidently identify and characterize the primary molecular targets of this compound. The primary hypothesis of kinase inhibition is strongly supported by the extensive literature on the 2-aminopyrimidine scaffold. However, scientific rigor demands the exploration of alternative mechanisms like COX or DHFR inhibition, especially if dictated by initial phenotypic screening data. Successful identification of a validated target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling.

References

- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- MtoZ Biolabs. (n.d.). Kinome Profiling Service.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling.

- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.

- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.

- Cell Signaling Technology. (n.d.). KinomeView® Profiling.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Preprints.org. (2024).

- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.

- National Center for Biotechnology Information. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.

- MDPI. (n.d.).

- Elprocus. (2024).

- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Wikipedia. (n.d.). Thermal shift assay.

- ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues.

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- OUCI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Zhishang Chemical. (n.d.).

- MySkinRecipes. (n.d.).

- King Scientific. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules.

- CymitQuimica. (n.d.).

- ChemicalBook. (2025).

- National Center for Biotechnology Information. (2010).

- RSC Publishing. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.

- National Center for Biotechnology Information. (2025).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Methyl 4-Aminopyridine-2-carboxylate [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. assayquant.com [assayquant.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Methyl 4-aminopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-aminopyrimidine-2-carboxylate is a multifaceted heterocyclic compound of significant interest in the realms of medicinal chemistry and materials science. Its structure, which features a pyrimidine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, imparts a unique and versatile chemical reactivity. This guide offers an in-depth exploration of the chemical behavior of Methyl 4-aminopyrimidine-2-carboxylate, providing insights into its synthesis, reactivity, and application as a pivotal intermediate in the development of complex molecular architectures.

The strategic placement of the amino and ester functionalities on the pyrimidine ring allows for a range of chemical transformations, making it a valuable scaffold for the synthesis of kinase inhibitors, anti-proliferative agents, and other biologically active compounds.[1][2] Its utility also extends to the creation of novel organic semiconductor materials, where the electronic properties of the pyrimidine ring can be harnessed.[3] Understanding the interplay of its functional groups is paramount for designing rational synthetic routes and for the strategic development of new chemical entities.

Physicochemical Properties of Methyl 4-aminopyrimidine-2-carboxylate

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and synthesis. The table below summarizes the key physicochemical data for Methyl 4-aminopyrimidine-2-carboxylate.

| Property | Value | Source |

| CAS Number | 71469-93-7 | [4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4][5] |

| Molecular Weight | 152.15 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 150-155 °C | [3] |

| Solubility | Good solubility in methanol, ethanol, and dichloromethane; lower solubility in water. | [3] |

| IUPAC Name | methyl 4-aminopyrimidine-2-carboxylate | [4] |

| Synonyms | 4-Aminopyrimidine-2-carboxylic acid methyl ester, Methyl 4-Aminopicolinate | [6] |

Synthesis of Methyl 4-aminopyrimidine-2-carboxylate

A common and efficient method for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate involves the reduction of a corresponding azide precursor. This approach is favored for its high yield and relatively mild reaction conditions.

Synthetic Workflow: Reduction of Methyl 4-azidopyrimidine-2-carboxylate

Caption: General workflow for amide formation at the amino group.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

-

Electrophilic Aromatic Substitution (EAS): The electron-donating amino group at C4 and the electron-withdrawing carboxylate at C2 have opposing effects on the ring's electron density. The amino group is a powerful activating group and ortho-, para-director. However, the inherent electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging compared to benzene. Reactions, if they occur, would likely be directed to the C5 position.

-

Nucleophilic Aromatic Substitution (SNAr) on Derivatives: While the parent molecule lacks a good leaving group on the ring, derivatives such as halogenated pyrimidines are highly susceptible to SNAr. [7]For instance, a chloro-substituted pyrimidine can readily undergo substitution with various nucleophiles. [8]

Reactions at the Methyl Ester Group (-COOCH₃)

The methyl ester at the C2 position is a versatile handle for further functionalization.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [3]Alkaline hydrolysis is generally more thorough and proceeds via a nucleophilic acyl substitution mechanism. [3]

Caption: Workflow for the hydrolysis of the methyl ester.

-

Amidation: The ester can be converted directly to an amide by heating with an amine. However, this reaction can be slow. The use of coupling agents like dicyclohexylcarbodiimide (DCC) allows for the formation of amides under milder conditions. [9]The carboxylic acid, formed from hydrolysis, is often a better starting material for this transformation. [9]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-aminopyrimidin-2-yl)methanol. This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. [9]

Applications in Multi-step Synthesis

Methyl 4-aminopyrimidine-2-carboxylate is a valuable starting material in the synthesis of numerous pharmaceutical compounds. [1]Its bifunctional nature allows for sequential or orthogonal modifications of the amino and ester groups. For example, the amino group can be acylated, followed by hydrolysis of the ester and subsequent coupling with an amine to form a new amide bond. This step-wise approach enables the construction of complex molecules with precise control over the final structure. This compound is a key intermediate for producing APIs, particularly those targeting the central nervous system.

Conclusion

Methyl 4-aminopyrimidine-2-carboxylate is a chemically versatile and synthetically important molecule. Its reactivity is characterized by the distinct yet interconnected behavior of its amino, ester, and pyrimidine functionalities. A comprehensive understanding of these properties is essential for leveraging this compound as a building block in the design and synthesis of novel therapeutic agents and advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the exploration of pyrimidine chemistry.

References

- Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate.

- MySkinRecipes. (n.d.). Methyl 4-Aminopyridine-2-carboxylate.

- CymitQuimica. (n.d.). CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate.

- PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.

- ChemicalBook. (n.d.). Methyl 4-aminopyridine-2-carboxylate.

- Santa Cruz Biotechnology. (n.d.). Methyl 4-aminopyridine-2-carboxylate.

- MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

- Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

- 1. Methyl 4-Aminopyridine-2-carboxylate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, a key structural motif in nucleic acids, imparts a predisposition for biological activity. The strategic placement of an amino group and a methyl carboxylate group at the 4 and 2 positions, respectively, creates a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on its role as a valuable building block in the development of novel therapeutics.

Nomenclature and Synonyms

A clear understanding of the nomenclature of Methyl 4-aminopyrimidine-2-carboxylate is crucial for unambiguous communication in a research and development setting. Due to the potential for confusion with its pyridine analogue, careful attention to the heterocyclic core is paramount.

Systematic and Common Names:

| Type | Name |

| IUPAC Name | methyl 4-aminopyrimidine-2-carboxylate[1] |

| CAS Name | 2-Pyrimidinecarboxylic acid, 4-amino-, methyl ester[1] |

| Common Synonym | 4-amino-2-(methoxycarbonyl)pyrimidine |

| Common Synonym | Methyl 4-amino-2-pyrimidinecarboxylate[1] |

Key Identifiers:

| Identifier | Value |

| CAS Number | 71470-40-1[1] |

| Molecular Formula | C₆H₇N₃O₂[1] |

| Molecular Weight | 153.14 g/mol [1] |

It is imperative to distinguish this compound from its pyridine counterpart, Methyl 4-aminopyridine-2-carboxylate, which has a different CAS number (71469-93-7) and a distinct molecular formula (C₇H₈N₂O₂).

Chemical and Physical Properties

While experimentally determined data for Methyl 4-aminopyrimidine-2-carboxylate is not extensively available in public literature, computational predictions provide valuable insights into its physical characteristics. These properties are essential for designing reaction conditions, purification strategies, and formulation development.

Predicted Physical Properties:

| Property | Value |

| Boiling Point | 348.3 °C at 760 mmHg[1] |

| Density | 1.32 g/cm³[1] |

| Flash Point | 164.5 °C[1] |

The presence of the amino and ester functional groups suggests that Methyl 4-aminopyrimidine-2-carboxylate is likely to be a solid at room temperature with moderate solubility in polar organic solvents.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate is not readily found in widely accessible journals, its structure suggests that it can be prepared using established methods for the synthesis of substituted pyrimidines. The general strategies often involve the condensation of a three-carbon precursor with a guanidine or urea derivative, followed by functional group manipulations.

A plausible synthetic approach could involve the reaction of a β-ketoester or a related dicarbonyl compound with guanidine to form the aminopyrimidine ring. Subsequent esterification of a carboxylic acid precursor or direct introduction of the carboxylate group would yield the final product.

The reactivity of Methyl 4-aminopyrimidine-2-carboxylate is dictated by its functional groups. The amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides. The pyrimidine ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Applications in Drug Discovery and Development

The true value of Methyl 4-aminopyrimidine-2-carboxylate lies in its application as a key intermediate in the synthesis of biologically active molecules. Its structural features make it an attractive starting material for the development of compounds targeting a range of therapeutic areas.

Sodium Channel Modulators

Patent literature reveals the use of Methyl 4-aminopyrimidine-2-carboxylate as a crucial coupling partner in the synthesis of substituted tetrahydrofuran analogs that act as modulators of sodium channels. These channels are critical for nerve impulse transmission, and their modulation is a key strategy for the treatment of pain, epilepsy, and other neurological disorders.

The synthesis involves an amide coupling reaction where the amino group of Methyl 4-aminopyrimidine-2-carboxylate is reacted with a carboxylic acid derivative of the tetrahydrofuran core.

Caption: Synthesis of Sodium Channel Modulators.

Protein Kinase Inhibitors

Another significant application of Methyl 4-aminopyrimidine-2-carboxylate is in the synthesis of inhibitors of protein kinases, specifically Abl and Src kinases. These kinases are implicated in various cancers, including chronic myeloid leukemia (CML). The development of inhibitors for these enzymes is a major focus of modern oncology research.

In this context, Methyl 4-aminopyrimidine-2-carboxylate serves as a foundational scaffold onto which other chemical moieties are added to create a molecule with high affinity and selectivity for the target kinase.

Caption: General scheme for kinase inhibitor synthesis.

Conclusion

Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic building block with considerable potential in the field of drug discovery. Its unique arrangement of functional groups on a biologically relevant pyrimidine scaffold makes it a valuable starting material for the synthesis of complex molecules targeting important biological pathways. While detailed experimental data on the compound itself is somewhat limited in the public domain, its documented use in the synthesis of sodium channel modulators and protein kinase inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the synthesis and reactivity of this compound is likely to open up new avenues for the development of novel and effective therapeutics.

References

Sources

Methodological & Application

Synthesis Protocol for Methyl 4-aminopyrimidine-2-carboxylate: A Detailed Application Note for Researchers

Introduction

Methyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with an amino group and a methyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common motif in a wide range of biologically active compounds, including antivirals, antibacterials, and anticancer agents. This document provides a comprehensive guide for the synthesis of Methyl 4-aminopyrimidine-2-carboxylate, designed for researchers, scientists, and professionals in the field of drug development. The protocol herein is a proposed synthetic route based on established chemical principles for pyrimidine synthesis and esterification, due to the limited availability of a direct, published protocol for this specific molecule.

Chemical and Physical Properties

The target compound, Methyl 4-aminopyrimidine-2-carboxylate, is expected to be a solid at room temperature, likely a crystalline powder with a color ranging from white to light yellow. Its solubility is predicted to be moderate in polar organic solvents such as methanol and ethanol.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | - |

| Molecular Weight | 153.14 g/mol | - |

| Appearance | White to light yellow crystalline powder (predicted) | [1] |

| Solubility | Moderately soluble in methanol and ethanol (predicted) | - |

Theoretical Background: A Two-Step Synthetic Approach

The synthesis of Methyl 4-aminopyrimidine-2-carboxylate can be logically approached via a two-step process:

-